molecular formula C16H18ClN3O2S B2730597 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide CAS No. 854004-04-9

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide

Cat. No.: B2730597
CAS No.: 854004-04-9
M. Wt: 351.85
InChI Key: DRZXOXCVKNWFDM-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (referred to as the "target compound") is a thiazole-based acetamide derivative featuring a 4-chlorobenzyl substituent at the 5-position of the thiazole ring and a morpholine moiety on the acetamide side chain. While the exact structure in the provided evidence includes a thioxo group (C=S) (denoted as 6a in ), the target compound’s name suggests an acetamide (C=O) variant. This discrepancy may reflect a synthetic variation or nomenclature inconsistency.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-13-3-1-12(2-4-13)9-14-10-18-16(23-14)19-15(21)11-20-5-7-22-8-6-20/h1-4,10H,5-9,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZXOXCVKNWFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazole derivative.

    Attachment of the Morpholine Moiety: The final step involves the acylation of the thiazole derivative with morpholine, forming the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is largely dependent on its interaction with biological targets. It is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Halogen-Substituted Benzyl Derivatives
  • N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b) :

    • Replaces the 4-chlorobenzyl group with 4-bromobenzyl.
    • Yield : 95% (higher than 6a )
    • Melting Point : 231–233°C (lower than 6a )
    • The bromine atom’s larger size and polarizability may enhance intermolecular interactions, affecting crystallinity and melting point .
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: Features a 2-chlorophenyl substituent instead of 4-chlorobenzyl. Purity: 95% (CAS# 338749-93-2) Positional isomerism (2- vs. 4-chloro) likely alters electronic properties and biological activity .
Methoxy-Substituted Derivatives
  • N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (CAS# 6549-77-5) :
    • Incorporates a 4-methoxyphenyl and methyl group on the thiazole ring.
    • Molecular Weight : 347.43 g/mol
    • The methoxy group’s electron-donating nature may improve solubility compared to halogenated analogs .

Variations in the Acetamide Side Chain

Thioxo vs. Oxo Acetamides
  • Oxo Acetamides :
    • The standard C=O group (as in the target compound) is less polar than C=S, which could affect membrane permeability and metabolic stability.
Non-Morpholine Substituents
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Replaces thiazole with thiadiazole and morpholine with a phenoxy group.
  • SirReal2 (SIRT2 Inhibitor) :

    • Contains a naphthalen-1-ylmethyl group on thiazole and a dimethylpyrimidine-sulfanyl side chain.
    • Activity : Potent SIRT2 inhibition, demonstrating how heterocyclic side chains can target specific enzymes .
Anticancer Potential
  • N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides :
    • Screened by the NCI’s Developmental Therapeutic Program for antitumor activity.
    • Morpholine derivatives showed promise due to enhanced solubility and bioavailability .
Receptor-Specific Agonists
  • Pyridazinone Derivatives (): While structurally distinct, these compounds highlight the role of substituents (e.g., methoxybenzyl) in modulating receptor affinity (e.g., FPR1/FPR2 ligands) .

Biological Activity

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is a synthetic compound notable for its diverse biological activities. Its structure incorporates a thiazole ring, a chlorobenzyl group, and a morpholine moiety, which contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The chemical formula of this compound is C15H16ClN3O2S. The structural features include:

  • Thiazole Ring : Known for its role in various biological activities.
  • Chlorobenzyl Group : Enhances lipophilicity and biological interactions.
  • Morpholine Moiety : Contributes to the compound's solubility and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentrations (MICs) for these pathogens suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its anticancer potential across several cancer cell lines. Notable findings include:

  • Cytotoxicity : In studies involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values of 0.28 µg/mL and 0.52 µg/mL respectively, indicating potent antiproliferative effects .

Table 1 summarizes the cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)
MCF-70.28
A5490.52
SK-MEL-24.27

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Kinases : The compound has been shown to inhibit ERK1/2 pathways, crucial for cell proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound activates caspases 3, 8, and 9, leading to programmed cell death in cancer cells .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating various cancers:

  • Breast Cancer Study : A study demonstrated that this compound significantly reduced tumor size in xenograft models.
  • Lung Cancer Model : In A549 xenografts, administration of the compound led to a marked decrease in tumor growth rates compared to controls.

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